molecular formula C17H18N4O3 B11560061 2-[(4-Methylphenyl)amino]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-[(4-Methylphenyl)amino]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11560061
M. Wt: 326.35 g/mol
InChI Key: HICLKSXHKUTQMF-CPNJWEJPSA-N
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Description

2-[(4-Methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are typically formed by the reaction of hydrazines with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide typically involves the condensation reaction between 4-methylphenylhydrazine and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves its interaction with molecular targets through the hydrazone linkage. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Methylphenyl)amino]-N’-[(1E)-1-(2-nitrophenyl)ethylidene]acetohydrazide
  • **2-[(4-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
  • **2-[(4-Methylphenyl)amino]-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(4-Methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of both the 4-methylphenyl and 4-nitrophenyl groups provides a distinct electronic environment that can affect the compound’s interaction with various targets.

This detailed article provides a comprehensive overview of 2-[(4-Methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H18N4O3/c1-12-3-7-15(8-4-12)18-11-17(22)20-19-13(2)14-5-9-16(10-6-14)21(23)24/h3-10,18H,11H2,1-2H3,(H,20,22)/b19-13+

InChI Key

HICLKSXHKUTQMF-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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